Liothyronine vs. Levothyroxine: 10-Fold Higher Nuclear Receptor Binding Affinity
Liothyronine (T3) exhibits a quantitatively superior binding affinity for the thyroid hormone nuclear receptor compared to its primary comparator, levothyroxine (T4). The sensitivity of the thyroid hormone receptor has a 10-fold higher affinity for T3 than for T4, establishing T3 as the biologically active hormone [1][2]. This differential affinity explains the more rapid onset of action and greater biological potency of T3 relative to T4 [2].
| Evidence Dimension | Nuclear Receptor Binding Affinity |
|---|---|
| Target Compound Data | ~10-fold higher affinity relative to T4 |
| Comparator Or Baseline | Levothyroxine (T4) as baseline affinity |
| Quantified Difference | 10-fold higher affinity |
| Conditions | Thyroid hormone nuclear receptor binding assays |
Why This Matters
This 10-fold difference in receptor engagement is the foundational mechanism for liothyronine's distinct pharmacological and therapeutic profile, making it the preferred compound for research requiring direct, potent activation of thyroid hormone signaling.
- [1] ScienceDirect. Liothyronine - an overview. Elsevier. View Source
- [2] ScienceDirect. Dextrothyroxine - an overview. Elsevier. View Source
